BAY 38-4766 is a novel, selective, non-nucleoside inhibitor of cytomegalovirus (CMV) replication. [] It exhibits an excellent safety profile in vitro. [] This compound is classified as a non-nucleoside inhibitor due to its mechanism of action, which does not involve direct interaction with viral DNA. [] BAY 38-4766 plays a crucial role in scientific research, specifically in understanding and inhibiting CMV replication.
BAY 38-4766 specifically targets CMV DNA maturation. [] Unlike nucleoside inhibitors, it does not interfere with viral DNA synthesis, transcription, or translation. [] Instead, it disrupts the processing of viral DNA concatemers and cleavage at intergenomic transitions. [] This disruption leads to the accumulation of dense bodies and non-infectious enveloped particles, indicating its interference with viral DNA maturation and packaging of monomeric genomes. []
Resistance studies point towards the interaction of BAY 38-4766 with the viral terminase complex, particularly the UL56 and UL89 gene products. [] Mutations in these genes, specifically UL89 exon II (M360I) and UL56 (P202A I208N), confer resistance to BAY 38-4766. [] The synergistic effect of these mutations suggests that UL89 and UL56 likely function as subunits of the CMV terminase, and BAY 38-4766 targets this complex. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2